N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of methoxyphenyl groups attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions using methoxyphenyl halides and appropriate nucleophiles.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the thiadiazole derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Methoxyphenyl halides, nucleophiles or electrophiles; various solvents and temperatures.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the methoxyphenyl groups.
Scientific Research Applications
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:
N-(2-chlorophenyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with chlorine atoms instead of methoxy groups.
N-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with hydroxy groups instead of methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C17H15N3O3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-9-7-11(8-10-12)15-16(24-20-19-15)17(21)18-13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,21) |
InChI Key |
KBODUUXZPMMSSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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